![molecular formula C24H34BrN5O7S B1588804 Glucose-conjugated MGMT inhibitor CAS No. 382607-78-5](/img/structure/B1588804.png)
Glucose-conjugated MGMT inhibitor
Overview
Description
Glucose-conjugated MGMT inhibitors are a class of compounds designed to inhibit the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This protein plays a crucial role in the defense against O6-alkylating mutagens and contributes to the resistance of tumors to anticancer drugs . The glucose-conjugated MGMT inhibitors are synthesized with the aim of improving uptake in tumor cells .
Synthesis Analysis
The synthesis of glucose-conjugated MGMT inhibitors involves conjugating MGMT inhibitory compounds with glucose. The inhibitors compared in one study included O6-benzylguanine, O6-2-fluoropyridinylmethylguanine (O6FPG), O6-3-iodobenzylguanine, O6-4-bromothenylguanine, and O6-5-iodothenylguanine with the corresponding C8-linker β-D-glucose derivatives .Molecular Structure Analysis
The molecular structure of glucose-conjugated MGMT inhibitors involves the conjugation of MGMT inhibitory compounds with glucose via a C8-linker . The specific structure can vary depending on the MGMT inhibitory compound used.Mechanism of Action
The mechanism of action of glucose-conjugated MGMT inhibitors involves the inhibition of MGMT, a DNA repair protein. This inhibition sensitizes cells to O6-alkylating agents, which are often used in cancer treatment . The glucose conjugation is intended to improve the uptake of the inhibitors in tumor cells .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[8-[2-amino-6-[(4-bromothiophen-2-yl)methoxy]purin-9-yl]octoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34BrN5O7S/c25-14-9-15(38-12-14)11-36-22-17-21(28-24(26)29-22)30(13-27-17)7-5-3-1-2-4-6-8-35-23-20(34)19(33)18(32)16(10-31)37-23/h9,12-13,16,18-20,23,31-34H,1-8,10-11H2,(H2,26,28,29)/t16-,18-,19+,20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAZBVOGWRQLMB-PUIBNRJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCOC4C(C(C(C(O4)CO)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2N=CN3CCCCCCCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34BrN5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439860 | |
Record name | Glucose-conjugated MGMT inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glucose-conjugated MGMT inhibitor | |
CAS RN |
382607-78-5 | |
Record name | Glucose-conjugated MGMT inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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